

Technical Guide: Chemical Properties & Applications of Ethyl 2-Methoxyhydrocinnamate

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Compound of Interest

Compound Name: Ethyl 3-(2-methoxyphenyl)propanoate

CAS No.: 70311-27-2

Cat. No.: B3056311

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Executive Summary & Nomenclature Clarification

Ethyl 2-methoxyhydrocinnamate is a specialized ester intermediate often encountered in the synthesis of pharmaceutical agents (e.g., PPAR agonists) and fine fragrance chemicals. Its nomenclature can be ambiguous in non-standardized literature. This guide primarily addresses the

-methoxy isomer (Ethyl 2-methoxy-3-phenylpropanoate), consistent with IUPAC rules where the carboxyl carbon is C1 and the

-carbon is C2.

However, due to common naming variations, this guide also distinguishes it from the

-methoxy isomer (**Ethyl 3-(2-methoxyphenyl)propanoate**) to ensure precise identification in experimental workflows.

Structural Identification

Feature	Target Compound (-Isomer)	Common Isomer (-Isomer)
IUPAC Name	Ethyl 2-methoxy-3-phenylpropanoate	Ethyl 3-(2-methoxyphenyl)propanoate
Common Name	Ethyl -methoxyhydrocinnamate	Ethyl -methoxyhydrocinnamate
Structure		
Key Feature	Chiral center at -carbon	Achiral chain; Ring substitution
CAS Number	Not widely listed; deriv. of 1929-30-2	70311-27-2

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Note: Unless specified, "2-methoxyhydrocinnamate" in this guide refers to the

-methoxy isomer, a critical chiral building block.

Physicochemical Profile

The physicochemical properties of ethyl 2-methoxyhydrocinnamate are governed by the ether-ester functionality, which imparts unique solubility and reactivity profiles compared to its hydroxy analog (ethyl phenyllactate).

Table 1: Estimated Physicochemical Properties

Property	Value (Estimated/Experimental)	Context
Molecular Formula		Same for both isomers
Molecular Weight	208.25 g/mol	-
Physical State	Colorless to pale yellow liquid	At standard temperature/pressure
Boiling Point	~260–270°C (760 mmHg)	Extrapolated from ethyl hydrocinnamate (247°C) and methoxy contribution
Density	~1.05–1.08 g/mL	Typical for functionalized phenyl esters
LogP (Predicted)	~2.5–2.8	Moderate lipophilicity; suitable for membrane permeability
Solubility	Soluble in EtOH, Et ₂ O, DCM, EtOAc	Immiscible with water
Chirality	Yes (C ₂)	Available as (), (), or racemate

Synthetic Routes & Manufacturing

The synthesis of ethyl 2-methoxyhydrocinnamate is distinct for the two isomers. The

-isomer is typically synthesized via O-methylation of

-hydroxy esters, while the

-isomer is derived from hydrogenation of cinnamic acid derivatives.

Pathway A: Synthesis of the -Methoxy Isomer (Target)

This route preserves the carbon skeleton of phenylalanine or phenyllactic acid, allowing for enantioselective synthesis if starting from chiral pools.

- Precursor: Ethyl 2-hydroxy-3-phenylpropanoate (Ethyl phenyllactate).
- Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).
- Base: Silver(I) oxide () (mild, prevents racemization) or Sodium hydride () (strong, racemic).

Mechanism: Williamson Ether Synthesis type mechanism where the

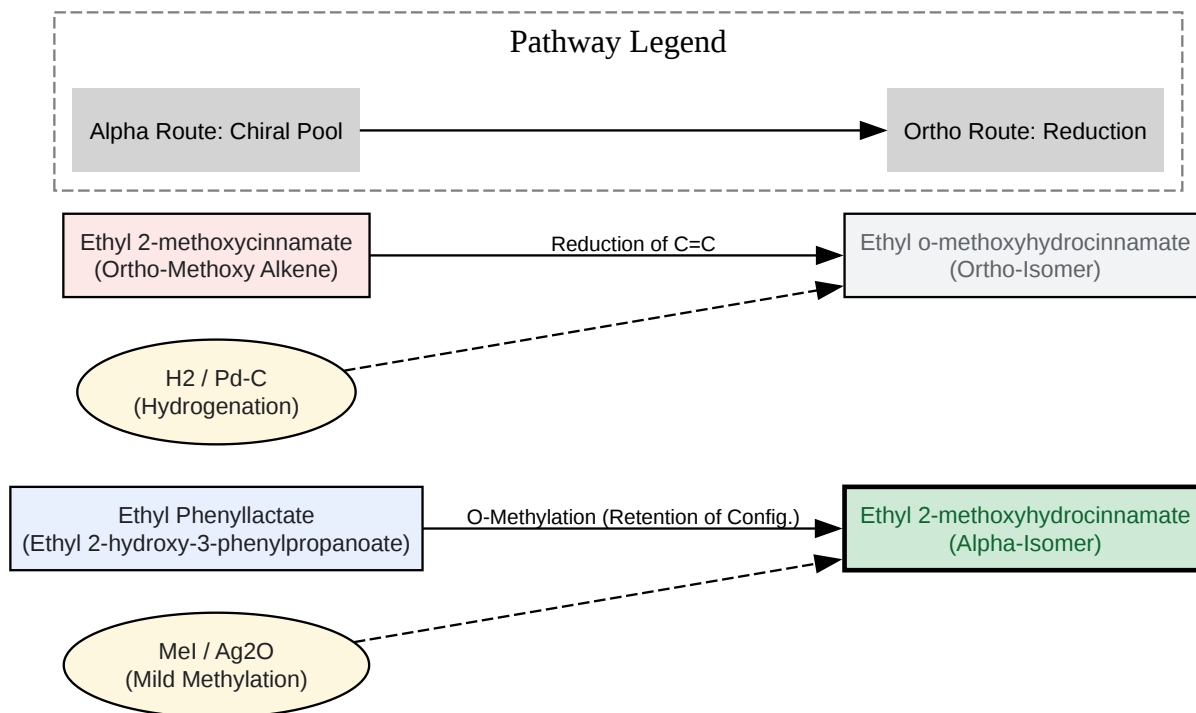
-hydroxyl group is deprotonated and attacks the methylating agent.

Pathway B: Synthesis of the -Methoxy Isomer

- Precursor:
-Methoxycinnamic acid (or its ethyl ester).
- Reagent:
gas.
- Catalyst: Pd/C or Raney Nickel.

Mechanism: Catalytic hydrogenation of the alkene double bond.

Visualization: Synthetic Pathways



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Figure 1: Parallel synthetic pathways distinguishing the alpha-functionalized target from the ring-substituted analog.

Reactivity & Stability Profile

Understanding the reactivity of the

-methoxy group is crucial for using this compound as an intermediate.

-Proton Acidity & Enolization

The proton at the C2 position (alpha to the carbonyl) is acidic, though less so than a

-keto ester.

- Reactivity: Can be deprotonated by strong bases (LDA, LiHMDS) to generate an enolate.
- Application: Subsequent alkylation at the

-position creates quaternary centers, a common strategy in medicinal chemistry for preventing metabolic racemization.

Ether Stability

The methyl ether at C2 is generally stable under acidic and basic conditions used for ester hydrolysis.

- Hydrolysis: Treatment with LiOH/THF/H₂O selectively hydrolyzes the ethyl ester to the free acid (2-methoxy-3-phenylpropanoic acid) without affecting the methyl ether.
- Cleavage: Requires harsh conditions (e.g.,
at -78°C) to cleave the methyl ether back to the alcohol.

Stereochemical Stability

- Risk: The
-proton is susceptible to racemization under strongly basic conditions or high temperatures.
- Mitigation: Use non-nucleophilic bases (LDA) at low temperatures (-78°C) if enolization is required, or avoid basic conditions if configuration must be preserved.

Applications in Drug Development

PPAR Agonist Intermediates

-Alkoxy phenylpropanoic acid derivatives are pharmacophores found in PPAR

/

dual agonists (e.g., Tesaglitazar analogs). The

-methoxy group improves metabolic stability compared to the

-hydroxy group (preventing oxidation to the ketone) and modulates lipophilicity.

Chiral Building Blocks

Enantiopure ethyl 2-methoxyhydrocinnamate serves as a precursor for:

- -Amino acids: Via conversion of the ester to an amide and subsequent rearrangement.

- Chiral Alcohols: Reduction with

yields 2-methoxy-3-phenylpropan-1-ol, a chiral auxiliary.

Fragrance & Flavor (Ortho-Isomer)

While the

-isomer is a research intermediate, the

-methoxy isomer is used in the fragrance industry for its balsamic, cinnamon-like odor profile, often as a fixative or modifier in oriental accords.

Experimental Protocol: Synthesis of Ethyl 2-Methoxyhydrocinnamate (-Isomer)

Objective: Synthesis via O-methylation of Ethyl Phenyllactate. Scale: Laboratory (10 mmol).

Materials

- Ethyl (-)-(-)-2-hydroxy-3-phenylpropanoate (Ethyl phenyllactate): 1.94 g (10 mmol)
- Methyl Iodide (MeI): 4.26 g (30 mmol)
- Silver(I) Oxide (Ag₂O): 2.32 g (10 mmol)
- Acetonitrile (ACN): 20 mL (Anhydrous)

Procedure

- Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Dissolution: Dissolve ethyl phenyllactate (1.94 g) in anhydrous ACN (20 mL).
- Addition: Add

(2.32 g) in one portion, followed by MeI (4.26 g). Wrap the flask in aluminum foil (light sensitive).

- Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.
- Concentration: Concentrate the filtrate under reduced pressure to yield a pale yellow oil.
- Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain pure Ethyl ()-2-methoxyhydrocinnamate.



Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. Handle in a fume hood. Silver residues should be disposed of as heavy metal waste.

Safety & Handling

Hazard Class	Description	Precaution
Flammability	Combustible liquid (Class IIIB).	Keep away from open flames/sparks.
Skin/Eye Irritant	Causes skin and serious eye irritation (H315, H319).	Wear nitrile gloves and safety goggles.
Inhalation	May cause respiratory irritation (H335).	Use only in a well-ventilated fume hood.
Storage	Hygroscopic; Light sensitive (if impure).	Store under nitrogen in a cool, dry place.

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Sources

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